molecular formula C12H10N2O2 B13088594 2-Amino-4-phenylnicotinic acid

2-Amino-4-phenylnicotinic acid

Cat. No.: B13088594
M. Wt: 214.22 g/mol
InChI Key: HEDHGRROKDRUNL-UHFFFAOYSA-N
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Description

2-Amino-4-phenylnicotinic acid is an organic compound that belongs to the class of amino acids It features a nicotinic acid core substituted with an amino group at the 2-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenylnicotinic acid typically involves the reaction of 4-phenylnicotinic acid with ammonia or an amine source under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the 4-phenylnicotinic acid is treated with ammonia in the presence of a palladium catalyst and a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-phenylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

2-Amino-4-phenylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylnicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • 2-Amino-3-phenylnicotinic acid
  • 2-Amino-5-phenylnicotinic acid
  • 2-Amino-6-phenylnicotinic acid

Comparison: Compared to these similar compounds, 2-Amino-4-phenylnicotinic acid is unique due to the specific positioning of the phenyl group at the 4-position. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-amino-4-phenylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHGRROKDRUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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